molecular formula C13H10ClN B13759724 Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- CAS No. 5350-12-9

Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans-

Cat. No.: B13759724
CAS No.: 5350-12-9
M. Wt: 215.68 g/mol
InChI Key: YEZHQUGOABFELJ-CMDGGOBGSA-N
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Description

Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- is a styrylpyridine derivative characterized by a pyridine ring connected to a chlorophenyl group via a trans-configured vinyl bridge. The trans configuration ensures that the chlorophenyl and pyridine substituents lie on opposite sides of the double bond, resulting in a planar molecular geometry with tilt angles of 2.34° and 14.44° between the aromatic moieties . This structural arrangement enhances conjugation, influencing electronic properties and stability.

The compound is synthesized via multi-step reactions, often involving condensation of substituted pyridine aldehydes with chlorophenylacetylene intermediates. Analytical data (e.g., IR, NMR, elemental analysis) confirm its identity:

  • IR spectra: Peaks at ~2201 cm⁻¹ (C≡N stretch), 1668–1670 cm⁻¹ (C=O stretch), and 718 cm⁻¹ (C-Cl stretch) .
  • NMR data: Aromatic protons appear at δ 7.19–7.78 ppm, with methyl groups at δ 0.82–2.40 ppm .
  • Melting point: Ranges from 259°C to 292°C, depending on substituents .

Its derivatives are explored for antimicrobial and pharmacological applications, with substituents (e.g., -CH₃, -OCH₃, -NO₂) modulating bioactivity .

Properties

CAS No.

5350-12-9

Molecular Formula

C13H10ClN

Molecular Weight

215.68 g/mol

IUPAC Name

2-[(E)-2-(2-chlorophenyl)ethenyl]pyridine

InChI

InChI=1S/C13H10ClN/c14-13-7-2-1-5-11(13)8-9-12-6-3-4-10-15-12/h1-10H/b9-8+

InChI Key

YEZHQUGOABFELJ-CMDGGOBGSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=CC=CC=N2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=CC=N2)Cl

Origin of Product

United States

Preparation Methods

Two-Step Method (Condensation and Dehydration)

  • Step 1: Condensation of 2-picoline and formaldehyde

    • 2-picoline reacts with formaldehyde (typically 36% aqueous solution) in a high-pressure reactor.
    • Reaction conditions: Temperature 130–160 °C, pressure ~0.5 MPa, reaction time ~1 hour.
    • Product: 2-hydroxyethylpyridine intermediate.
  • Step 2: Dehydration of 2-hydroxyethylpyridine

    • The intermediate is slowly added to a sodium hydroxide solution (50%) at ~90 °C.
    • Reaction time: ~5 hours.
    • Crude 2-vinylpyridine is obtained, then washed with stronger sodium hydroxide solution (95%) and purified by distillation.
    • Final purity: >98.5% by gas chromatography.

This method reduces energy consumption by about 20% compared to older processes and is environmentally cleaner due to the use of sodium hydroxide as catalyst and automated control.

One-Step Pipeline Process Using Acid Catalysts

  • 2-picoline and formaldehyde are reacted directly in a pipeline reactor with strong acid catalysts such as sulfuric acid or phosphoric acid.
  • Reaction conditions: Temperature 160–240 °C, pressure 3–10 MPa, residence time 2–10 minutes.
  • Typical molar ratio: 2-picoline to formaldehyde = 1.5–3.5:1; catalyst loading 5–10% relative to formaldehyde.
  • Result: High yield of 2-vinylpyridine (~89% conversion of 2-picoline).
  • Advantages: Simplified process, higher yield, reduced raw material and energy consumption.

Example: At 230 °C and 7 MPa with a residence time of 5 minutes, the process yields 2,560 g of 2-vinylpyridine per hour with 37% per-pass conversion.

Synthesis of Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans-

The specific preparation of pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- involves:

  • Aldol Condensation between 2-vinylpyridine or 2-picoline derivatives and chlorobenzaldehyde derivatives.
  • The vinyl group is introduced via condensation of the pyridine ring with the chlorophenyl-substituted aldehyde.
  • Control of reaction conditions (temperature, solvent, catalyst) to favor the trans-configuration of the vinyl group.
  • Catalysts can be basic or acidic, depending on the specific route.

Though detailed stepwise synthetic procedures for this exact compound are less documented in public patents or literature, the general approach follows the vinylpyridine preparation methods combined with aromatic aldehyde condensation.

Comparative Data Table of Related Pyridine Vinyl Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature
Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- C₁₃H₁₀ClN 215.678 Pyridine ring + trans-vinyl + chlorophenyl
Pyridine, 4-chlorophenylvinyl C₁₃H₉ClN 215.68 Vinylpyridine with 4-chlorophenyl substitution
Pyridine, 3-(4-chlorophenyl)vinyl C₁₃H₉ClN 215.68 Vinylpyridine with 3-substitution
Pyridine, 2-(4-methylphenyl)vinyl C₁₃H₁₁N 197.23 Vinylpyridine with 4-methylphenyl group
Pyridine, 3-vinylpyridine C₉H₉N 135.17 Simple vinylpyridine

This table highlights the structural variations and molecular weights relevant to the synthesis and study of vinylpyridine derivatives.

Summary Table of Preparation Methods

Method Starting Materials Catalyst Conditions (Temp, Pressure) Reaction Time Yield/Purity Advantages
Two-Step Base Catalyzed 2-picoline + Formaldehyde NaOH (50-95%) 130–160 °C, 0.5 MPa; then 90 °C 1 hr + 5 hr dehydration >98.5% purity by GC Lower energy, environmentally friendly
One-Step Acid Catalyzed 2-picoline + Formaldehyde H₂SO₄ or H₃PO₄ 160–240 °C, 3–10 MPa 2–10 min ~89% conversion High yield, simple process
Aldol Condensation for Vinyl 2-vinylpyridine + chlorobenzaldehyde Acid or base catalysts Variable, controlled to favor trans- Variable High selectivity for trans- Enables substitution pattern control

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- involves its interaction with biological targets at the molecular level. The compound can undergo photoisomerization, where the trans-configuration is converted to the cis-configuration upon exposure to light. This process involves the rotation of the chlorophenyl group around the carbon-carbon double bond . The compound’s biological activity is often linked to its ability to interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Key Observations :

  • The trans configuration in styrylpyridines maximizes conjugation, whereas chalcone derivatives (e.g., 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone) feature α,β-unsaturated ketones, enabling cyclization to flavones .
  • TEMPO-linked derivatives (e.g., ) introduce radical stability for materials science applications, unlike the parent compound’s focus on antimicrobial activity.

Physicochemical Properties

Property Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- MEMQIH Chalcone Derivative TEMPO Derivative
Melting Point (°C) 259–292 Not reported 180–200 >250
Solubility Low in polar solvents Moderate High (due to -OH groups) Low
Conjugation High (planar structure) Moderate High (chalcone backbone) Very high (TEMPO linkage)
Key IR Peaks (cm⁻¹) 2201 (C≡N), 1668 (C=O), 718 (C-Cl) 1650 (C=N), 1520 (NO₂) 1675 (C=O), 1600 (C=C) 1650 (C=O), 1500 (N-O)

Key Observations :

  • Chlorophenyl and nitro substituents reduce solubility compared to hydroxyl-containing chalcones .
  • TEMPO derivatives exhibit unique N-O stretching (1500 cm⁻¹) and enhanced thermal stability .

Key Observations :

  • Nitro (-NO₂) and trifluoromethyl (-CF₃) substituents in derivatives enhance antibacterial efficacy but may increase cytotoxicity .
  • Hydroxyl groups in chalcones improve antioxidant activity but reduce metabolic stability .

Biological Activity

Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- is an organic compound with the molecular formula C13H10ClNC_{13}H_{10}ClN and a molecular weight of approximately 215.678 g/mol. This compound features a pyridine ring substituted with a trans-vinyl group and a chlorophenyl moiety, contributing to its unique structural and biological properties. The presence of an electron-rich nitrogen atom in the pyridine ring and the vinyl group enhances its reactivity, making it a subject of interest in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The chemical structure of Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- can be represented as follows:

  • IUPAC Name : Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans-
  • CAS Number : 6772-77-6
  • InChIKey : YEZHQUGOABFELJ-CMDGGOBGSA-N
PropertyValue
Molecular FormulaC13H10ClNC_{13}H_{10}ClN
Molecular Weight215.678 g/mol
Structural FeaturesPyridine ring, trans-vinyl group, chlorophenyl

Biological Activity

The biological activity of Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- is influenced by its structural characteristics. Research indicates that compounds with similar structures exhibit various biological activities including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Recent studies have shown that derivatives of pyridine compounds can inhibit cancer cell proliferation. For instance, compounds structurally related to Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- have been investigated for their potential to target key signaling pathways involved in cancer progression. A notable study found that certain pyridine derivatives demonstrated significant inhibition of colorectal cancer cell lines through apoptotic pathways involving caspase-3 activation and DNA fragmentation analysis .

Antimicrobial Properties

Pyridine derivatives are also recognized for their antimicrobial properties. The electron-rich nature of the pyridine ring enhances interactions with microbial targets, potentially leading to effective inhibition of bacterial growth. Compounds similar to Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans-, have shown promise against various bacterial strains in vitro .

Case Studies

  • Colorectal Cancer Inhibition : A study focused on diarylmethane compounds related to pyridines reported significant anticancer activity through modulation of apoptotic pathways. The most active compound exhibited high inhibition rates against cancer cell proliferation while remaining non-toxic to normal fibroblast cells .
  • Antimicrobial Activity : Research into the antimicrobial effects of pyridine derivatives revealed that certain substitutions on the pyridine ring could enhance efficacy against specific pathogens. The chlorophenyl substitution in Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- may contribute to improved binding interactions with microbial enzymes .

Q & A

Q. What are the optimal reaction conditions for synthesizing trans-2-(2-(chlorophenyl)vinyl)pyridine?

  • Methodological Answer : The synthesis involves a multi-step process. For example, a related pyridine derivative (2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine) is synthesized using dichloromethane as the solvent and sodium hydroxide for pH adjustment . Critical steps include:
  • Coupling Reactions : Utilize palladium-catalyzed cross-coupling (e.g., Heck reaction) to introduce the vinyl group.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) is recommended to isolate the trans-isomer .
  • Yield Optimization : Adjust reaction time (typically 12–24 hours) and temperature (60–80°C) to maximize yield (reported up to 70–85% for analogous compounds) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Adhere to the following protocols based on structurally similar compounds:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential inhalation hazards (e.g., H315, H319 warnings for related pyridine derivatives) .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous solutions to prevent exothermic reactions .

Q. How can the compound be characterized using spectroscopic methods?

  • Methodological Answer : Key techniques include:
  • NMR : ¹H NMR (CDCl₃) for vinyl proton coupling patterns (J = 12–16 Hz confirms trans-configuration). Aromatic protons appear as multiplets (δ 7.2–8.5 ppm) .
  • Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ≈ 216) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water) to verify purity (>95%) .

Advanced Research Questions

Q. How can computational methods predict the stability of the trans-configuration?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model energy profiles. For example:
  • Dihedral Angle Analysis : Compare energy barriers for cis-to-trans isomerization. A study on 2-(2-hydroxyphenyl)pyridine derivatives showed energy minima at θ = 180° (trans) .
  • Thermodynamic Stability : Calculate Gibbs free energy differences (ΔG) between isomers. trans-Isomers are often more stable due to reduced steric hindrance .

Q. What strategies resolve contradictions in reported reaction yields?

  • Methodological Answer : Contradictions may arise from impurities or reaction conditions. Solutions include:
  • Reagent Quality : Use freshly distilled dichloromethane to avoid trace acids altering reaction pathways .
  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., PPh₃) to improve reproducibility .
  • In Situ Monitoring : Employ TLC or FT-IR to track intermediate formation and adjust reaction time .

Q. What pharmacological applications are plausible for this compound?

  • Methodological Answer : Pyridine derivatives exhibit diverse bioactivity. Testing strategies include:
  • Enzyme Assays : Evaluate inhibition of HIV-1 reverse transcriptase (non-nucleoside inhibitors) using fluorescence-based assays .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) to assess anti-proliferative effects .
  • Molecular Docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina to prioritize in vitro testing .

Q. How are regioselectivity challenges addressed during vinyl group introduction?

  • Methodological Answer : Regioselectivity in Heck reactions is influenced by:
  • Substrate Design : Electron-withdrawing groups (e.g., Cl on phenyl) direct vinyl addition to the ortho position .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor trans-addition via stabilization of transition states .
  • Ligand Selection : Bulky ligands (e.g., tricyclohexylphosphine) reduce side reactions by steric control .

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